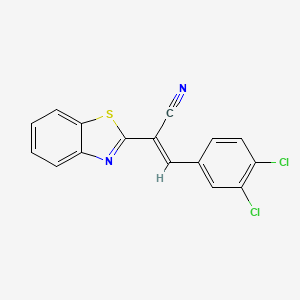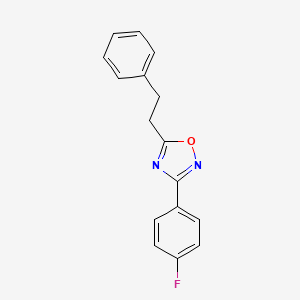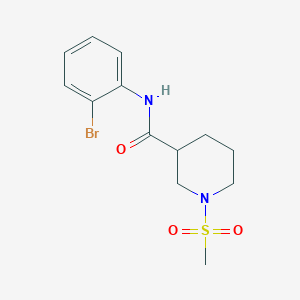
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as CEP or Etazolate, is a synthetic compound that belongs to the pyrazole class of drugs. It was first synthesized in the late 1970s as a potential anxiolytic agent. Later, it was found to have a wide range of pharmacological activities, including anticonvulsant, neuroprotective, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of CEP is not fully understood. However, it is believed to act by modulating the activity of the GABAergic system, which is the major inhibitory neurotransmitter system in the brain. CEP enhances the binding of GABA to its receptor, thereby increasing the inhibitory tone in the brain. This leads to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects:
CEP has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a decrease in neuronal excitability. CEP also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. In addition, CEP has been found to have antioxidant properties, which can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. It has been extensively studied in animal models of epilepsy and neurotoxicity, and its pharmacological activities are well characterized. However, CEP has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. In addition, its pharmacokinetic properties are not well understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on CEP. One area of interest is the development of new formulations of CEP that improve its solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of CEP in neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, the elucidation of the exact mechanism of action of CEP could lead to the development of new drugs that target the GABAergic system for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of CEP involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. The ester is then treated with hydrazine hydrate to obtain CEP in high yield and purity.
Aplicaciones Científicas De Investigación
CEP has been extensively studied for its pharmacological activities. It has been shown to have anticonvulsant effects in animal models of epilepsy. CEP also exhibits neuroprotective effects against various neurotoxic agents, including glutamate, kainic acid, and hydrogen peroxide. In addition, CEP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWYSTOEVYZCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-chloropyridazin-3-amine](/img/structure/B5354590.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5354595.png)

![N-cyclopropyl-2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5354612.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5354617.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5354632.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5354648.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354669.png)


![2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5354681.png)

